2-{[1-(Oxolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{[1-(Oxolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of a piperidine ring, an oxolane ring, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Oxolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring, followed by the introduction of the oxolane ring and the trifluoromethyl-pyrimidine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Oxolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl-pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(Oxolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Oxolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Known for its antitumor properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Used as selective inhibitors of protein kinase B (Akt).
Uniqueness
2-{[1-(Oxolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18F3N3O2 |
---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
2-[1-(oxolan-3-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)12-1-5-18-13(19-12)22-11-2-6-20(7-3-11)10-4-8-21-9-10/h1,5,10-11H,2-4,6-9H2 |
InChI Key |
CAAATZGSCQJBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3CCOC3 |
Origin of Product |
United States |
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